2-Benzyl 1-tert-butyl 1-methylhydrazine-1,2-dicarboxylate
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Overview
Description
1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a hydrazine moiety and ester functional groups, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester typically involves the reaction of hydrazine derivatives with carboxylic acid esters. One common method includes the esterification of 1-Methyl-1,2-hydrazinedicarboxylic acid with tert-butyl alcohol and benzyl alcohol under acidic conditions . The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the formation of the ester bonds.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the ester groups into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups such as halides or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN₃) and ammonia (NH₃) are employed under mild to moderate conditions.
Major Products: The major products formed from these reactions include hydrazones, alcohols, amines, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes . The ester groups may also undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
- 1,2-Hydrazinedicarboxylic acid, 1-(2-hydroxy-1-methylethyl)-, bis(1,1-dimethylethyl) ester
- 1,2-Hydrazinedicarboxylic acid, 1-(1,1-dinitroethyl)-, diethyl ester
- 1,2-Hydrazinedicarboxylic acid, 1-[1-(phenylmethyl)-3-pyrrolidinyl]-, bis(1,1-dimethylethyl) ester
Uniqueness: 1-Methyl-1,2-hydrazinedicarboxylic acid 1-(1,1-dimethylethyl) 2-(phenylmethyl) ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazine and ester moieties allows for versatile applications in synthetic chemistry and biomedical research .
Properties
CAS No. |
57699-92-0 |
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Molecular Formula |
C14H20N2O4 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl N-methyl-N-(phenylmethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)16(4)15-12(17)19-10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,15,17) |
InChI Key |
VAMMMDCHQXKFMU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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